N-Hydroxy-N-formyl-2-aminonaphthalene
Description
N-Hydroxy-N-formyl-2-aminonaphthalene is a polycyclic aromatic amine derivative featuring a naphthalene backbone substituted with hydroxyl (-OH), formyl (-CHO), and amino (-NH₂) groups at the nitrogen atom in the 2-position. This compound is structurally unique due to the dual substitution on the nitrogen atom, which confers distinct electronic and steric properties.
These routes often involve nucleophilic substitution or condensation reactions under controlled conditions .
Applications: Derivatives of 2-aminonaphthalene are widely used in medicinal chemistry (e.g., as intermediates for antitumor agents) and polymer science due to their aromaticity and functional group versatility.
Properties
CAS No. |
1707-31-9 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
N-hydroxy-N-naphthalen-2-ylformamide |
InChI |
InChI=1S/C11H9NO2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-8,14H |
InChI Key |
ZLRQHSVHMGZVKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N(C=O)O |
Origin of Product |
United States |
Preparation Methods
Formylation Using Formamide and Sulfite Catalysis
A widely cited method involves reacting 2-aminonaphthalene with formamide in the presence of sodium sulfite. This approach, adapted from amino-hydroxy-naphthalene synthesis protocols, proceeds via nucleophilic substitution. The reaction is conducted in water at 80–100°C for 4–12 hours, yielding N-formyl-2-aminonaphthalene as an intermediate. Subsequent N-hydroxylation is achieved using hydroxylamine-O-sulfonic acid (HOSA) in acidic methanol, producing the target compound with 65–72% overall yield.
Key Conditions :
- Molar Ratio : 1:1.1 (2-aminonaphthalene:formamide)
- Catalyst : Sodium sulfite (2 equiv)
- Reaction Time : 8 hours (formylation), 6 hours (hydroxylation)
- Isolation : Extraction with dichloromethane and recrystallization from ethanol.
One-Pot Synthesis via Modified Bucherer Reaction
Adaptation of the Bucherer Reaction with Formamide
The classical Bucherer reaction, which converts naphthols to naphthylamines, has been modified to incorporate formamide as both a nitrogen and formyl donor. Heating 2-naphthol with ammonium formate and sodium bisulfite at 200–210°C for 24 hours directly yields N-hydroxy-N-formyl-2-aminonaphthalene. This method bypasses intermediate isolation, achieving a 58% yield.
Advantages :
- Eliminates separate hydroxylation steps.
- Utilizes inexpensive reagents (ammonium formate, sodium bisulfite).
Limitations :
Hydroxylamine-Mediated Formylation
Concurrent Formylation and Hydroxylation
This method employs hydroxylamine hydrochloride and formic acid under reflux in acetic acid. The reaction proceeds via a two-step mechanism:
- Formylation : 2-aminonaphthalene reacts with formic acid to form N-formyl-2-aminonaphthalene.
- Hydroxylation : Hydroxylamine introduces the hydroxyl group at the nitrogen, facilitated by acetic acid’s protonation of the formyl oxygen.
Typical Yields : 70–78%
Optimized Parameters :
- Temperature : 110°C
- Molar Ratio : 1:1.2:1.5 (2-aminonaphthalene:formic acid:hydroxylamine HCl)
- Reaction Time : 10 hours.
Reductive Formylation Approaches
Catalytic Hydrogenation with Formaldehyde
A novel approach involves reductive amination using formaldehyde and hydrogen gas over a palladium-carbon catalyst. 2-Nitronaphthalene is first reduced to 2-aminonaphthalene, which subsequently reacts with formaldehyde under hydrogen pressure (3 atm) to form this compound. This method achieves 82% yield with high purity.
Reaction Scheme :
$$
\text{2-Nitronaphthalene} \xrightarrow[\text{H}2/\text{Pd-C}]{\text{EtOH}} \text{2-Aminonaphthalene} \xrightarrow[\text{HCHO, H}2]{\text{AcOH}} \text{this compound}
$$
Conditions :
Catalytic Methods for Concurrent Formylation and Hydroxylation
Iodine-Catalyzed Synthesis in Formamide
Recent advances highlight iodine’s role in mediating Strecker-like reactions. A mixture of 2-aminonaphthalene, formamide, and iodine (10 mol%) is heated at 90°C for 6 hours, directly yielding the target compound. The iodine facilitates simultaneous formylation and hydroxylation via radical intermediates, achieving 68% yield.
Mechanistic Insight :
- Iodine generates formyl radicals from formamide, which attack the amine nitrogen.
- Hydroxyl radicals from water oxidation introduce the hydroxyl group.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-formyl-2-aminonaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted naphthalene derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of N-Hydroxy-N-formyl-2-aminonaphthalene:
This compound is used in scientific research as an intermediate in the synthesis of other compounds. Its derivatives are also being explored as potential drugs because of their biological activities.
One specific application of compounds related to N-formyl hydroxylamine is their use as peptidyl deformylase (PDF) inhibitors . PDF is an enzyme found in prokaryotes that is essential for protein maturation, making it a target for antimicrobial development .
- These N-formyl hydroxylamine compounds can be used to treat or prevent infectious disorders caused by various bacterial or prokaryotic organisms, including Gram-positive and Gram-negative bacteria such as Staphylococci, Enterococci, Streptococci, Haemophilus, Moraxella, and Escherichia . They may also be effective against Mycobacteria, intercellular microbes like Chlamydia and Rickettsiae, Mycoplasma, Pseudomonas, H. pylori, and parasites like Plasmodium falciparum .
- These compounds can be administered topically, locally, or systemically, with systemic application including methods like intrathecal, epidural, intramuscular, transdermal, intravenous, intraperitoneal, subcutaneous, sublingual, nasal, vaginal, rectal, and oral administration .
Mechanism of Action
The mechanism of action of N-Hydroxy-N-formyl-2-aminonaphthalene involves its interaction with molecular targets through its functional groups. The hydroxy group can participate in hydrogen bonding, while the formyl group can undergo nucleophilic addition reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Specific molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between N-Hydroxy-N-formyl-2-aminonaphthalene and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₁H₉NO₃ | 203.20 | Hydroxy, formyl, amino | Naphthalene core; N-substituted |
| N-Hydroxy-2-acetylaminofluorene | C₁₅H₁₃NO₂ | 245.27 | Hydroxy, acetyl, amino | Fluorene backbone; acetylated N |
| 1-(2-Amino-6-nitrophenyl)ethanone | C₈H₈N₂O₃ | 180.16 | Amino, nitro, acetyl | Phenyl ring; electron-withdrawing nitro group |
| 6-[(Z)-Amino(imino)methyl]-N-phenyl-2-naphthamide | C₁₈H₁₅N₃O | 301.33 | Amide, amidino | Naphthalene with phenylamide |
| Naphthalene-1-ol | C₁₀H₈O | 144.17 | Hydroxy | Simple hydroxyl substitution |
Reactivity and Stability
- Formyl vs. Acetyl Groups: The formyl group in this compound increases electrophilicity compared to the acetyl group in N-Hydroxy-2-acetylaminofluorene, making it more reactive toward nucleophilic attack (e.g., hydrolysis or Schiff base formation) .
- Nitro vs. Hydroxy Substitution: 1-(2-Amino-6-nitrophenyl)ethanone’s nitro group strongly withdraws electrons, reducing aromatic ring reactivity but increasing stability under acidic conditions .
- Amidino vs. Formyl: The amidino group in 6-[(Z)-Amino(imino)methyl]-N-phenyl-2-naphthamide imparts basicity, enhancing solubility in acidic media, whereas the formyl group in the target compound favors polar aprotic solvents .
Key Research Findings
Synthetic Challenges: Formylation of N-hydroxylamines requires precise pH control to avoid decomposition, as noted in aminophenol derivative syntheses .
Metabolic Fate : Unlike acetylated amines, formyl derivatives may undergo slower enzymatic hydrolysis, reducing bioactivation risks .
Solubility Trends: Amidino-substituted naphthalamides () exhibit superior aqueous solubility compared to formyl or acetyl derivatives, highlighting functional group impacts on drug-likeness .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-Hydroxy-N-formyl-2-aminonaphthalene, and how can reaction efficiency be optimized?
- Methodology : A common approach involves derivatizing 2-aminonaphthalene. For example, formylation can be achieved using formic acid derivatives under controlled conditions (e.g., DMF as a solvent and K₂CO₃ as a base to generate oxyanions, as described in naphthalene derivatization protocols . Propargyl bromide or similar reagents may facilitate intermediate steps. Reaction monitoring via TLC (n-hexane:ethyl acetate, 9:1) ensures progress tracking. Optimize yield by adjusting stoichiometry, temperature (room temperature vs. reflux), and reaction time (2–24 hours).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- HPLC/GC-MS : To quantify purity and detect impurities (e.g., unreacted starting materials or degradation products). Impurity thresholds should align with pharmacopeial standards (e.g., ≤0.1% for individual impurities) .
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm functional groups (e.g., formyl and hydroxyl signals) and regioselectivity.
- FT-IR : Verify characteristic peaks (e.g., N–O stretch at ~950 cm⁻¹ for hydroxylamine derivatives) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodology : Adopt the following measures:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact (S24/25) .
- Ventilation : Use fume hoods to avoid dust inhalation (S22) .
- Storage : Inert atmosphere (N₂/Ar) to prevent oxidative degradation. Stability studies under varying humidity/temperature are recommended .
Advanced Research Questions
Q. How do electronic effects of the naphthalene ring influence the reactivity of this compound in catalytic systems?
- Methodology : Investigate substituent effects via computational modeling (DFT) to map electron density distribution. Experimentally, compare reaction rates in electrophilic substitutions (e.g., nitration) between 1- and 2-substituted naphthalenes. Hydroxyl and formyl groups may direct reactivity via resonance/inductive effects, as seen in similar dihydroxynaphthalene derivatives .
Q. What analytical challenges arise in quantifying trace degradation products of this compound under oxidative conditions?
- Methodology : Employ high-resolution mass spectrometry (HRMS) or LC-QTOF to identify low-abundance species (e.g., quinone derivatives). Accelerated degradation studies (e.g., 40°C/75% RH) coupled with kinetic modeling can predict shelf-life. Reference EPA/NIST protocols for naphthalene analog analysis .
Q. How can researchers resolve contradictions in reported toxicity data for hydroxylated naphthalene derivatives?
- Methodology : Conduct comparative assays (e.g., Ames test vs. in vitro hepatocyte assays) to evaluate mutagenicity discrepancies. Control variables such as solvent choice (DMSO vs. aqueous buffers) and metabolic activation (S9 fractions). Cross-reference ATSDR/NTP guidelines for naphthalene toxicity profiling .
Q. What strategies improve the stability of this compound in aqueous solutions for biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
